molecular formula C19H24N4O2S B6063564 2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-6-propyl-4(3H)-pyrimidinone

2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-6-propyl-4(3H)-pyrimidinone

Cat. No. B6063564
M. Wt: 372.5 g/mol
InChI Key: IJGAMVCFVGMKOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-6-propyl-4(3H)-pyrimidinone is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine. This compound is also known as TAK-915 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

TAK-915 acts as a selective antagonist of the muscarinic M1 receptor, which is a subtype of the muscarinic acetylcholine receptor. This receptor is involved in cognitive processes such as learning and memory. By blocking the activity of this receptor, TAK-915 has been shown to improve cognitive function in animal models of schizophrenia and Alzheimer's disease.
Biochemical and Physiological Effects:
TAK-915 has been shown to improve cognitive function in animal models of schizophrenia and Alzheimer's disease. It has also been shown to increase the release of dopamine in the prefrontal cortex, which is a brain region involved in cognitive processes such as working memory and attention.

Advantages and Limitations for Lab Experiments

One advantage of using TAK-915 in lab experiments is its selectivity for the muscarinic M1 receptor, which allows for more precise targeting of this receptor subtype. However, a limitation is that TAK-915 has a relatively short half-life, which may require frequent dosing in experiments.

Future Directions

For research on TAK-915 include studying its potential applications in the treatment of other neurological disorders such as Parkinson's disease and multiple sclerosis. Additionally, further studies are needed to determine the optimal dosing and administration of TAK-915 for maximum efficacy. Finally, the development of more stable analogs of TAK-915 may improve its pharmacokinetic properties and increase its potential for clinical use.

Synthesis Methods

The synthesis of 2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-6-propyl-4(3H)-pyrimidinone involves the reaction of 2-(4-phenylpiperazin-1-yl)acetic acid with propyl isothiocyanate in the presence of a base. The resulting intermediate is then treated with 2,4-dichloro-5-methylpyrimidine and a base to obtain the final product.

Scientific Research Applications

TAK-915 has been studied for its potential applications in the treatment of various neurological disorders such as schizophrenia, Alzheimer's disease, and cognitive impairment. It has been shown to act as a selective antagonist of the muscarinic M1 receptor, which is involved in cognitive processes such as learning and memory.

properties

IUPAC Name

2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-4-propyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c1-2-6-15-13-17(24)21-19(20-15)26-14-18(25)23-11-9-22(10-12-23)16-7-4-3-5-8-16/h3-5,7-8,13H,2,6,9-12,14H2,1H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJGAMVCFVGMKOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)SCC(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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